ETHYL 2-(DIETHOXYPHOSPHORYL)PROP-2-ENOATE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

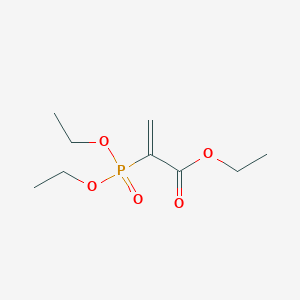

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-diethoxyphosphorylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17O5P/c1-5-12-9(10)8(4)15(11,13-6-2)14-7-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUXWCBODIJKDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454713 | |

| Record name | ethyl 2-diethylphosphonoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20345-61-3 | |

| Record name | ethyl 2-diethylphosphonoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Ethyl 2-(diethoxyphosphoryl)prop-2-enoate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a focused examination of the core physical properties of Ethyl 2-(diethoxyphosphoryl)prop-2-enoate. As a key organophosphorus intermediate, a precise understanding of its physical characteristics is paramount for its effective application in synthesis, process development, and formulation. This document moves beyond a simple datasheet to offer insights into the practical implications of these properties in a research and development setting.

Chemical Identity and Molecular Structure

To ensure clarity and precision in experimental design, it is crucial to begin with the fundamental identifiers of the compound.

-

Compound Name: this compound

-

Synonyms: Ethyl 2-diethylphosphonoacrylate, 2-Propenoic acid, 2-(diethoxyphosphinyl)-, ethyl ester[1]

The molecular architecture of this compound, featuring a phosphonate group, an acrylate moiety, and ethyl esters, dictates its reactivity and physical behavior. It is a versatile building block in organic transformations, including Diels-Alder reactions and nucleophilic additions.[2][5]

Caption: 2D structure of this compound.

Core Physical and Chemical Properties

The physical state and stability of a compound are critical parameters for its handling, storage, and reaction setup.

Appearance The compound presents as a colorless to light yellow liquid at ambient temperature.[2][3] This characteristic is a primary indicator of purity; significant deviation in color may suggest the presence of impurities or degradation products.

Boiling Point The boiling point is reported as 101-102 °C at a reduced pressure of 1 Torr.[3]

-

Expert Insight: The specification of the boiling point under vacuum is a critical piece of data. High-molecular-weight, functionalized organic molecules like this one often have high boiling points at atmospheric pressure, temperatures at which they can decompose, polymerize, or undergo side reactions. Purification by vacuum distillation is therefore the standard and necessary method, allowing for volatilization at a much lower temperature, thereby preserving the compound's integrity.

Density The density is documented as 1.1181 g/cm³[3]. This value is essential for converting between mass and volume, which is a routine requirement for reaction setup and reagent measurement. It also has implications for solvent selection and phase separation during workup procedures.

Storage and Stability For maintaining long-term purity and reactivity, the recommended storage condition is at 2-8°C under a nitrogen atmosphere.[3]

-

Trustworthiness in Practice: Storing the compound under an inert gas like nitrogen is a self-validating protocol. It mitigates the risk of degradation through oxidation or hydrolysis from atmospheric moisture, which could otherwise compromise experimental outcomes. The refrigerated temperature slows down potential decomposition pathways, ensuring the reagent's reliability for an extended period.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative physical properties are summarized below.

| Physical Property | Value | Conditions | Source(s) |

| Molecular Weight | 236.20 g/mol | - | [1][2][3][4] |

| Boiling Point | 101-102 °C | at 1 Torr | [3] |

| Density | 1.1181 g/cm³ | Not Specified | [3] |

Note: Data for refractive index and specific solubility were not available in the consulted references.

Application Context: The Role of Physical Properties in Synthesis

The physical properties detailed above directly influence the compound's utility as a synthetic intermediate. Its liquid state and manageable viscosity simplify handling and accurate measurement. The ability to purify it via vacuum distillation ensures that a high-purity starting material can be used in sensitive reactions, which is critical in drug development where impurity profiles are strictly controlled. Its structure makes it a valuable reagent for creating complex molecules, and understanding its physical limitations is key to optimizing reaction yields and efficiency.[5]

References

- NINGBO INNO PHARMCHEM CO.,LTD. This compound: Your Reliable Supplier for Advanced Organic Synthesis.

- ChemicalBook. This compound CAS#: 20345-61-3.

- Catsyn. This compound | CAS 20345-61-3.

- PubChem. This compound | C9H17O5P | CID 11085761.

- Optimizing Your Synthesis with this compound.

Sources

An In-Depth Technical Guide to the Spectral Analysis of ETHYL 2-(DIETHOXYPHOSPHORYL)PROP-2-ENOATE

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for Ethyl 2-(diethoxyphosphoryl)prop-2-enoate, a key reagent in various organic syntheses, including the Horner-Wadsworth-Emmons reaction. Understanding its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation in research and development settings. This document moves beyond a simple data repository to offer insights into the causal relationships between the molecular structure and its spectral manifestations.

Molecular Structure and Key Spectroscopic Features

This compound (C₉H₁₇O₅P) possesses a unique combination of functional groups: a phosphonate, an α,β-unsaturated ester, and two ethoxy groups. Each of these moieties contributes distinct and predictable signals in various spectroscopic analyses.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule, providing detailed information about the hydrogen, carbon, and phosphorus environments.

¹H NMR Spectroscopy

The proton NMR spectrum provides a wealth of information regarding the connectivity of the molecule through chemical shifts, signal multiplicities, and coupling constants.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| ~6.5 - 6.2 | Multiplet | 2H | =CH₂ | |

| ~4.2 | Quartet | 2H | -OCH₂CH₃ (ester) | ~7.1 |

| ~4.1 | Quintet | 4H | -OCH₂CH₃ (phosphonate) | ~7.1 |

| ~1.35 | Triplet | 3H | -OCH₂CH₃ (ester) | ~7.1 |

| ~1.3 | Triplet | 6H | -OCH₂CH₃ (phosphonate) | ~7.1 |

Causality Behind the Spectrum: The deshielding of the vinyl protons (=CH₂) to the ~6.5-6.2 ppm region is a direct consequence of their attachment to an electron-withdrawing phosphonate group and a carbonyl group. The quartet for the ester's methylene protons and the quintet for the phosphonate's methylene protons arise from coupling to the adjacent methyl groups. The triplet nature of the methyl protons is, in turn, due to coupling with the neighboring methylene groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (ester) |

| ~135 | =CH₂ |

| ~130 | =C-P |

| ~64 | -OCH₂CH₃ (phosphonate) |

| ~61 | -OCH₂CH₃ (ester) |

| ~16 | -OCH₂CH₃ (phosphonate) |

| ~14 | -OCH₂CH₃ (ester) |

Expertise in Interpretation: The carbonyl carbon of the ester is significantly deshielded, appearing around 165 ppm. The olefinic carbons are observed in the 130-135 ppm range, with the carbon directly attached to the phosphorus atom showing coupling to the ³¹P nucleus. The methylene and methyl carbons of the ethoxy groups appear in the expected upfield regions.

³¹P NMR Spectroscopy

Phosphorus-31 NMR is a crucial technique for characterizing organophosphorus compounds.

Table 3: ³¹P NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity |

| ~15-20 | Singlet (proton decoupled) |

Trustworthiness of the Data: The chemical shift in the range of 15-20 ppm is characteristic of a phosphonate group in this chemical environment. A single peak in the proton-decoupled spectrum confirms the presence of a single phosphorus atom in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

Table 4: Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~2980 | Medium | C-H stretch (alkane) |

| ~1720 | Strong | C=O stretch (α,β-unsaturated ester) |

| ~1630 | Medium | C=C stretch (alkene) |

| ~1250 | Strong | P=O stretch (phosphonate) |

| ~1020 | Strong | P-O-C stretch |

Authoritative Grounding: The strong absorption at ~1720 cm⁻¹ is a hallmark of the carbonyl group in an α,β-unsaturated ester, with its position influenced by conjugation. The prominent band at ~1250 cm⁻¹ is characteristic of the P=O stretching vibration in phosphonates. The presence of the C=C bond is confirmed by the absorption around 1630 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Table 5: Mass Spectrometry Data

| m/z | Interpretation |

| 236 | [M]⁺ (Molecular Ion) |

| 208 | [M - C₂H₄]⁺ |

| 191 | [M - OC₂H₅]⁺ |

| 163 | [M - COOC₂H₅]⁺ |

| 137 | [P(O)(OC₂H₅)₂]⁺ |

Field-Proven Insights into Fragmentation: The molecular ion peak at m/z 236 confirms the molecular weight of the compound. Common fragmentation pathways include the loss of ethylene from the ethoxy groups, the loss of an ethoxy radical, and the cleavage of the ester group. The base peak is often observed at m/z 137, corresponding to the stable diethoxyphosphoryl cation.

Experimental Protocols

The following are detailed, self-validating protocols for the acquisition of the spectral data presented.

NMR Spectroscopy Protocol

Figure 2: Workflow for NMR data acquisition and processing.

Causality in Protocol Design: Chloroform-d (CDCl₃) is an excellent solvent for this compound, providing good solubility and minimal interference in the ¹H NMR spectrum. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR. The number of scans is adjusted to achieve an adequate signal-to-noise ratio for each nucleus, with the less sensitive ¹³C nucleus requiring significantly more scans.

FT-IR Spectroscopy Protocol

Figure 3: Workflow for FT-IR data acquisition of a liquid sample.

Self-Validating System: The use of a neat liquid film between salt plates is a standard and reliable method for obtaining high-quality IR spectra of liquids. Acquiring a background spectrum of the clean salt plates before the sample measurement is crucial for accurate data.

GC-MS Protocol

Figure 4: Workflow for GC-MS analysis.

Expertise in Method Development: A standard non-polar column like DB-5 is suitable for the separation of this moderately polar compound. Electron ionization at 70 eV is the standard method for generating reproducible fragmentation patterns for library matching and structural confirmation. The temperature program is designed to ensure good separation from any impurities and solvent front.

References

-

PubChem Compound Summary for CID 11085761. National Center for Biotechnology Information. [Link]

-

Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Introduction to NMR Spectroscopy. LibreTexts Chemistry. [Link]

-

Infrared Spectroscopy. LibreTexts Chemistry. [Link]

-

Mass Spectrometry. LibreTexts Chemistry. [Link]

An In-depth Technical Guide to the Synthesis and Preparation of Ethyl 2-(diethoxyphosphoryl)prop-2-enoate

This guide provides a comprehensive overview of the synthesis, properties, and applications of ethyl 2-(diethoxyphosphoryl)prop-2-enoate, a pivotal reagent in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical principles and practical methodologies for the preparation of this versatile compound.

Introduction and Significance

This compound, also known as ethyl 2-(diethylphosphono)acrylate, is a phosphonate reagent widely employed in the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] Its structure features a vinyl group substituted with both an ester and a phosphonate, making it a valuable building block for the stereoselective synthesis of complex molecules. The HWE reaction, a modification of the Wittig reaction, offers significant advantages, including the use of more nucleophilic and less basic phosphonate carbanions and a simpler purification process due to the water-soluble nature of the phosphate byproduct.[1] This reagent is instrumental in constructing carbon-carbon double bonds, a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.[4][5]

| Property | Value |

| IUPAC Name | ethyl 2-diethoxyphosphorylprop-2-enoate |

| CAS Number | 20345-61-3 |

| Molecular Formula | C₉H₁₇O₅P |

| Molecular Weight | 236.20 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 101-102 °C at 1 Torr |

| Density | 1.1181 g/cm³ |

Core Synthesis Methodology: The Horner-Wadsworth-Emmons Reaction

The primary and most efficient route for the synthesis of this compound is a variation of the Horner-Wadsworth-Emmons (HWE) reaction. This powerful olefination reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone to form an alkene.[1][6] In this specific synthesis, triethyl phosphonoacetate serves as the phosphonate precursor, which is deprotonated to form a nucleophilic carbanion. This carbanion then reacts with a suitable electrophile, typically formaldehyde or a formaldehyde equivalent, to yield the target α,β-unsaturated ester.

General Synthetic Workflow

The overall process can be visualized as a two-step sequence: the generation of the phosphonate carbanion followed by the olefination reaction.

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| Triethyl phosphonoacetate | 224.19 | 22.4 g | 0.1 | 1.0 |

| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 4.4 g | 0.11 | 1.1 |

| Paraformaldehyde | 30.03 | 3.3 g | 0.11 | 1.1 |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | - |

| Saturated aq. NH₄Cl | - | 100 mL | - | - |

| Brine | - | 50 mL | - | - |

| Anhydrous MgSO₄ | - | - | - | - |

Step-by-Step Procedure

-

Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The apparatus is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

-

Carbanion Formation: Anhydrous THF (150 mL) and sodium hydride (4.4 g, 0.11 mol) are added to the flask. The suspension is cooled to 0 °C in an ice bath. Triethyl phosphonoacetate (22.4 g, 0.1 mol) dissolved in 50 mL of anhydrous THF is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. The mixture is stirred at 0 °C for an additional hour after the addition is complete to ensure full formation of the phosphonate carbanion.

-

Olefination: Paraformaldehyde (3.3 g, 0.11 mol) is added to the reaction mixture in one portion. The reaction is allowed to slowly warm to room temperature and is then stirred for 12-16 hours.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (100 mL) at 0 °C. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation (101-102 °C at 1 Torr) to afford this compound as a colorless to light yellow liquid.

Characterization

The identity and purity of the synthesized compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR are used to confirm the structure of the molecule. The spectra would show characteristic peaks for the ethyl ester, the ethoxy groups on the phosphorus atom, and the vinylic protons. [4]* Mass Spectrometry (MS): GC-MS can be used to determine the molecular weight of the compound and to assess its purity. [4]* Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present, such as the C=O of the ester, the P=O of the phosphonate, and the C=C of the alkene.

Applications in Synthesis

This compound is a valuable reagent for the synthesis of α-substituted acrylates. It readily undergoes Michael addition with various nucleophiles, and its vinyl group can participate in cycloaddition reactions. These properties make it a versatile intermediate in the synthesis of a wide range of biologically active molecules and complex natural products.

Conclusion

The synthesis of this compound via the Horner-Wadsworth-Emmons reaction is a robust and efficient method. This guide provides the fundamental knowledge and a practical protocol for its preparation. A thorough understanding of the reaction mechanism and careful execution of the experimental procedure are crucial for achieving high yields and purity. The versatility of the title compound ensures its continued importance in the field of organic synthesis.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11085761, this compound. Available from: [Link]

-

Organic Syntheses. Ethyl 3,3-diethoxypropanoate. Available from: [Link]

-

Organic Syntheses. Ethyl ethoxalylpropionate. Available from: [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]

-

ResearchGate. Recent Progress in the Horner-Wadsworth-Emmons Reaction. Available from: [Link]

-

SlideShare. Organic Synthesis Via Enolate. Available from: [Link]

-

Organic Syntheses. Ethyl Diethoxyacetate. Available from: [Link]

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link]

-

ResearchGate. Supporting Information - Synthesis - Ethyl 2-(diethoxyphosphoryl)-2-ethoxyacetate 9. Available from: [Link]

-

Organic Chemistry Portal. Horner-Wadsworth-Emmons Reaction. Available from: [Link]

-

NIST WebBook. 2-Propenoic acid, ethyl ester. Available from: [Link]

-

YouTube. Horner-Wadsworth-Emmons reaction to form alkenes. Available from: [Link]

Sources

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C9H17O5P | CID 11085761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 20345-61-3 [chemicalbook.com]

- 6. Wittig-Horner Reaction [organic-chemistry.org]

A Technical Guide to the Reactivity and Synthetic Applications of Ethyl 2-(diethoxyphosphoryl)prop-2-enoate

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(diethoxyphosphoryl)prop-2-enoate, a member of the phosphonate family, is a specialized chemical reagent whose "mechanism of action" is defined by its reactivity in organic synthesis. Contrary to having a pharmacological effect, its primary role is as a key reactant in the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of modern organic chemistry for the stereoselective synthesis of alkenes. This guide elucidates the chemical principles governing its function, detailing the mechanism of the HWE reaction, providing validated experimental protocols, and discussing its applications in the synthesis of complex molecules relevant to pharmaceutical development.

Part 1: Compound Profile and Primary Application

This compound is an organophosphorus compound characterized by a phosphonate group attached to an acrylate moiety.[1] This structure is not typically associated with biological signaling or direct therapeutic action. Instead, its chemical architecture makes it a highly effective reagent for olefination reactions.

Its principal and well-established "mechanism of action" is its function as a stabilized ylide precursor in the Horner-Wadsworth-Emmons (HWE) reaction.[2] This reaction is a critical tool for creating carbon-carbon double bonds, specifically for synthesizing α,β-unsaturated esters with a high degree of control over the resulting geometry.[3][4][5] The products of this reaction serve as versatile building blocks in the synthesis of numerous complex organic molecules, including natural products and active pharmaceutical ingredients.[6][7]

Key Physicochemical Properties

A summary of essential data for this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇O₅P | [1] |

| Molecular Weight | 236.20 g/mol | [1] |

| IUPAC Name | ethyl 2-diethoxyphosphorylprop-2-enoate | [1] |

| SMILES | CCOC(=O)C(=C)P(=O)(OCC)OCC | [1] |

| Primary Application | Horner-Wadsworth-Emmons Reagent | [2][8] |

Part 2: The Core Mechanism of Action — The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a superior alternative to the traditional Wittig reaction, offering significant advantages such as the use of milder bases and the easy removal of the water-soluble phosphate byproduct.[2][9] The reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone to form an alkene.[2][4]

Theoretical Background & Causality

The reactivity of this compound is dictated by the electron-withdrawing nature of both the phosphonate (P=O) and the ester (C=O) groups. These groups increase the acidity of the α-proton, allowing it to be removed by moderately strong bases (e.g., NaH, NaOMe) to form a resonance-stabilized carbanion (a phosphonate ylide). This "stabilized" ylide is less reactive and more selective than the "unstabilized" ylides used in the classic Wittig reaction.

This stability is the direct cause of the reaction's high stereoselectivity. The subsequent steps of the reaction are reversible, allowing the intermediates to equilibrate to the most thermodynamically stable conformation, which ultimately leads to the formation of the (E)-alkene as the major product.[4][10]

Step-by-Step Mechanism

The mechanism proceeds through the following key steps:

-

Deprotonation: A base abstracts the acidic α-proton from the phosphonate ester to generate the nucleophilic phosphonate carbanion.

-

Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms two diastereomeric intermediates (3a and 3b).

-

Oxaphosphetane Formation: The intermediates undergo intramolecular cyclization to form four-membered ring intermediates known as oxaphosphetanes. Due to reversibility, the thermodynamically more stable anti-oxaphosphetane is favored.

-

Elimination: The oxaphosphetane collapses, breaking the C-P and C-O bonds to form the final alkene product and a water-soluble diethyl phosphate salt. The stereochemistry of the alkene is determined at this stage.

Mechanism Diagram

Caption: Figure 1. Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

Part 3: Experimental Protocol and Validation

To demonstrate the practical application of this mechanism, the following section provides a robust, self-validating protocol for the synthesis of Ethyl (E)-cinnamate from benzaldehyde.

A Self-Validating Synthetic Protocol

Objective: To synthesize Ethyl (E)-cinnamate with high stereoselectivity.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.0 eq). Suspend the NaH in anhydrous THF.

-

Ylide Formation: Cool the suspension to 0°C using an ice bath. Add this compound (1.0 eq) dropwise via a syringe. Stir the mixture at 0°C for 30 minutes to allow for the complete formation of the phosphonate carbanion.

-

Reaction: Add benzaldehyde (1.0 eq) dropwise to the reaction mixture at 0°C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture back to 0°C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water and then brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Characterization and Validation

The success of the reaction is validated by characterizing the final product.

-

Yield: Calculate the percentage yield of the purified product.

-

¹H NMR Spectroscopy: The key validation step. The (E)-stereochemistry is confirmed by the large coupling constant (typically J ≈ 16 Hz) between the two vinylic protons. The (Z)-isomer would show a much smaller coupling constant (J ≈ 12 Hz).

-

¹³C NMR and Mass Spectrometry: Used to confirm the overall structure and molecular weight of the synthesized Ethyl (E)-cinnamate.

Experimental Workflow Diagram

Caption: Figure 2. Step-by-step workflow for HWE synthesis.

Part 4: Applications in Drug Development and Complex Synthesis

While this compound itself is not a therapeutic agent, its utility in constructing α,β-unsaturated esters makes it an invaluable tool for drug development professionals.[6] These unsaturated esters are common structural motifs and key intermediates in the synthesis of a wide array of biologically active compounds.[11]

For example, they are precursors for:

-

Michael Additions: The electrophilic β-carbon is susceptible to attack by nucleophiles, allowing for the introduction of diverse functional groups.

-

Diels-Alder Reactions: They can act as dienophiles to construct complex cyclic systems.

-

Reduction/Hydrogenation: Asymmetric hydrogenation can create chiral centers, which is critical in pharmaceutical synthesis.[11]

The ability to reliably synthesize the (E)-isomer of these intermediates using the HWE reaction is often a crucial step in the total synthesis of drugs and natural products where specific stereochemistry is required for biological activity.

References

-

PubChem. This compound. [Link]

-

Organic Chemistry Portal. Synthesis of unsaturated esters, amides and carboxylic acids. [Link]

-

Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

-

Mary, A., et al. (2018). Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. Angewandte Chemie International Edition, 57(46), 15292-15296. Available from: [Link]

-

Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

-

MDPI. Practical and Efficient Synthesis of (E)-α,β-Unsaturated Amides Incorporating α-Aminophosphonates via the Horner–Wadsworth–Emmons Reaction. [Link]

-

Organic Chemistry Portal. Phosphonate synthesis by substitution or phosphonylation. [Link]

- Google Patents.

-

Wang, Q., et al. (2023). Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. RSC Advances, 13(21), 14259-14263. Available from: [Link]

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

-

ResearchGate. Synthesis of phosphonate derivatives using diethyl amine. [Link]

-

University of Groningen Research Portal. Asymmetric Hydrogenation of alpha,beta-Unsaturated Ester-Phosphonates. [Link]

-

Myers, A. G. Research Group, Harvard University. Olefination Reactions. [Link]

Sources

- 1. This compound | C9H17O5P | CID 11085761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. Unsaturated ester synthesis by condensation, C-C coupling or oxidation [organic-chemistry.org]

- 4. Wittig-Horner Reaction [organic-chemistry.org]

- 5. Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 11. research.rug.nl [research.rug.nl]

The Horner-Wadsworth-Emmons Olefination of Ketones Using Ethyl 2-(diethoxyphosphoryl)prop-2-enoate: A Senior Application Scientist’s Perspective

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the reactivity between ethyl 2-(diethoxyphosphoryl)prop-2-enoate and ketones, focusing on its application in the Horner-Wadsworth-Emmons (HWE) reaction. As a cornerstone of modern organic synthesis, this transformation offers a reliable and stereoselective route to α,β-unsaturated esters, which are pivotal intermediates in the development of pharmaceuticals and natural products. This document delves into the underlying reaction mechanism, provides validated experimental protocols, explores the scope and limitations with respect to ketone substrates, and discusses critical parameters for reaction optimization. Our objective is to furnish laboratory professionals with the expertise and practical insights required to effectively leverage this powerful synthetic tool.

Introduction: The Strategic Advantage of this compound

In the landscape of carbon-carbon bond formation, olefination reactions are indispensable. This compound has emerged as a superior reagent for the synthesis of α,β-unsaturated esters from carbonyl compounds, primarily through the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] This reagent is a type of stabilized phosphonate, and its carbanion is employed in a chemical reaction with aldehydes or ketones.[1]

First described by Leopold Horner in 1958 and later refined by William S. Wadsworth and William D. Emmons, the HWE reaction is a significant modification of the Wittig reaction.[1][3] The primary advantages of the HWE approach, particularly with reagents like this compound, include:

-

Enhanced Nucleophilicity : The phosphonate-stabilized carbanion is more nucleophilic and typically less basic than the corresponding phosphonium ylides used in the Wittig reaction.[1][3] This heightened nucleophilicity allows for successful reactions with a broader range of carbonyl compounds, including sterically hindered ketones that are often unreactive in Wittig olefinations.[4]

-

Simplified Purification : A key practical advantage is that the byproduct of the HWE reaction is a water-soluble dialkylphosphate salt.[1][5] This allows for straightforward removal from the reaction mixture via a simple aqueous extraction, a significant improvement over the often-difficult separation of triphenylphosphine oxide in Wittig reactions.[1][5]

-

Stereochemical Control : The HWE reaction generally exhibits a strong preference for the formation of the thermodynamically more stable (E)-alkene.[1][5][6] This predictability is a crucial asset in multi-step syntheses where stereochemistry is paramount.

This guide will focus exclusively on the reaction with ketones, a class of substrates that presents unique challenges and opportunities compared to aldehydes.

The Horner-Wadsworth-Emmons Reaction: A Mechanistic Deep Dive

Understanding the reaction mechanism is fundamental to troubleshooting and optimizing any chemical transformation. The HWE reaction proceeds through a well-established sequence of steps.

The reaction begins with the deprotonation of the phosphonate at the α-carbon to generate a phosphonate carbanion.[1][6] This is followed by a nucleophilic attack of the carbanion on the carbonyl carbon of the ketone, which is the rate-limiting step.[1] The subsequent intermediate cyclizes to form an oxaphosphetane, which then decomposes to yield the final alkene product and a phosphate byproduct.[7]

The key mechanistic steps are as follows:

-

Deprotonation : A suitable base abstracts the acidic α-proton from the phosphonate ester. The presence of the electron-withdrawing ester and phosphoryl groups stabilizes the resulting carbanion, facilitating its formation.

-

Nucleophilic Addition : The highly nucleophilic phosphonate carbanion attacks the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral intermediate.

-

Oxaphosphetane Formation : The oxygen anion of the tetrahedral intermediate attacks the electrophilic phosphorus atom, resulting in a four-membered ring known as an oxaphosphetane.

-

Elimination : The oxaphosphetane intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to form the new carbon-carbon double bond of the alkene and the stable dialkylphosphate salt.

The high (E)-selectivity is often attributed to steric factors in the transition state leading to the oxaphosphetane and the potential for equilibration of the intermediates to the most thermodynamically stable arrangement before the irreversible elimination step.[1][5]

Experimental Protocol: A Self-Validating System

The following protocol provides a robust starting point for the olefination of a generic ketone. The causality behind each step is explained to empower the scientist to adapt the procedure as needed.

Objective : To synthesize an ethyl-2-substituted prop-2-enoate from a ketone.

Materials :

-

This compound

-

Ketone substrate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

-

Standard laboratory glassware, dried in an oven

-

Inert atmosphere setup (Nitrogen or Argon)

Workflow Visualization :

Step-by-Step Procedure :

-

Inert Atmosphere : Assemble a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar and a septum under a positive pressure of nitrogen or argon. Causality: The phosphonate carbanion and NaH are highly reactive towards water and oxygen. An inert atmosphere is critical to prevent quenching of the base and anion, which would lead to low or no yield.

-

Base Preparation : In the flask, suspend sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath. Causality: Washing the NaH with dry hexanes beforehand can remove the protective mineral oil, increasing its reactivity, though this must be done with extreme care. Cooling to 0 °C helps to control the exothermic reaction during the deprotonation step.

-

Carbanion Formation : Dissolve this compound (1.0 equivalent) in anhydrous THF in a separate dry flask. Add this solution dropwise to the NaH suspension via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for another 30 minutes. You should observe hydrogen gas evolution. Causality: Dropwise addition prevents a dangerous exotherm. Stirring allows for complete deprotonation to form the reactive carbanion.

-

Ketone Addition : Dissolve the ketone (1.0-1.2 equivalents) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C. Causality: Again, cooling and slow addition are crucial to manage the heat of the reaction, especially with reactive ketones, preventing potential side reactions.

-

Reaction Monitoring : Allow the reaction to slowly warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 16 hours. Causality: Reaction completion is substrate-dependent. TLC is the most direct way to determine the optimal reaction time and avoid decomposition of the product upon prolonged exposure to basic conditions.

-

Workup : Cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Causality: Quenching neutralizes the excess base and protonates the alkoxide intermediates. NH₄Cl is a mild acid source, preferable to stronger acids which might damage the product.

-

Purification : Transfer the mixture to a separatory funnel and extract with ethyl acetate (or another suitable organic solvent). Wash the combined organic layers with water and then brine.[4] Causality: The water wash is crucial for removing the water-soluble diethyl phosphate byproduct. The brine wash helps to remove residual water from the organic layer.

-

Final Steps : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography. Causality: Drying removes trace water that can interfere with concentration and characterization. Chromatography separates the desired alkene product from unreacted starting materials and non-polar impurities.

Substrate Scope and Reaction Optimization

The success of the HWE reaction is highly dependent on the nature of the ketone substrate and the choice of reaction conditions.

Ketone Reactivity :

-

Steric Hindrance : While the HWE reaction is more tolerant of steric bulk than the Wittig reaction, highly hindered ketones may react slowly or require more forcing conditions (e.g., stronger bases, higher temperatures).[4] For instance, reacting the phosphonate with 2-methylcyclohexanone may lead to a mixture of products, with alkylation typically favoring the less hindered position.[8]

-

Electronic Effects : Electron-withdrawing groups near the carbonyl can increase its electrophilicity and accelerate the initial nucleophilic attack. Conversely, electron-donating groups can decrease reactivity.

-

Enolization : Ketones with acidic α-protons can be deprotonated by the base or the phosphonate carbanion, leading to side reactions and reduced yields. Using a non-nucleophilic, sterically hindered base or adding the ketone slowly at low temperatures can mitigate this issue.

Optimization Parameters : A summary of key variables is presented below.

| Parameter | Common Reagents/Conditions | Rationale & Field Insights |

| Base | NaH, NaOEt, KOtBu, LiHMDS, LDA, DBU/LiCl | NaH is a strong, non-nucleophilic base suitable for most applications. KOtBu is stronger and can be effective for less acidic phosphonates. LiHMDS/LDA are very strong, non-nucleophilic bases useful for problematic substrates or to control enolization.[9] The DBU/LiCl (Masamune-Roush) system offers milder conditions, where LiCl acts as a Lewis acid to enhance phosphonate acidity.[10] |

| Solvent | THF, DME, Ethanol, Toluene | THF and DME are standard aprotic polar solvents that solvate the cation well without interfering with the reaction. Ethanol can be used with its conjugate base (NaOEt) but is a protic solvent that can complicate reactions with base-sensitive functional groups. |

| Temperature | -78 °C to Reflux | Deprotonation and addition are often performed at -78 °C or 0 °C to control the reaction rate and minimize side reactions. The reaction is then typically allowed to warm to room temperature .[4] Less reactive ketones may require heating. |

| Additives | 18-crown-6, HMPA | 18-crown-6 can be used with potassium bases (like KHMDS in the Still-Gennari modification) to sequester the cation, leading to a more "naked" and reactive anion, which can alter stereoselectivity.[3] HMPA (use with caution due to toxicity) can help break up aggregates of anionic species, increasing reactivity.[4] |

Beyond the HWE: Alternative Reactivities

While the HWE reaction is the dominant pathway, the unique structure of this compound and related phosphonates can lead to other transformations under specific conditions.

-

Michael Addition : The electron-deficient alkene in the phosphonate itself could potentially act as a Michael acceptor, though this is less common as the deprotonation and subsequent olefination are typically much faster.

-

Baylis-Hillman Reaction : The Morita-Baylis-Hillman (MBH) reaction involves the coupling of an activated alkene with an electrophile, catalyzed by a nucleophile like a tertiary amine or phosphine.[11] While vinylphosphonates can participate in MBH reactions, the specific substrate , being an α-substituted phosphonate, is primed for the HWE pathway after deprotonation.[12] The standard MBH reaction with ketones is often very slow and challenging.[11]

-

Unexpected Pathways : Research has shown that under certain conditions with specific substrates, such as 2,2-disubstituted-1,3-cyclopentanediones, phosphonate reagents can exhibit unexpected nucleophilic character from the ester's ethoxy group, leading to ring-opening products instead of the expected olefination.[13] This highlights the importance of careful product characterization when exploring new substrate classes.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of trisubstituted α,β-unsaturated esters from ketones. Its reaction via the Horner-Wadsworth-Emmons pathway provides a high-yielding, stereoselective, and operationally simple alternative to classical olefination methods. The key advantages—strong nucleophilicity, predictable (E)-selectivity, and ease of purification—make it an invaluable tool for medicinal chemists and synthetic organic chemists. By understanding the core mechanism and the influence of substrate and reaction parameters, researchers can effectively harness the full potential of this reagent to construct complex molecular architectures for drug discovery and beyond.

References

-

Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

-

Dakota Chemical. Optimizing Your Synthesis with this compound. [Link]

-

YouTube. Horner-Wadsworth-Emmons Reaction. [Link]

-

YouTube. Horner-Wadsworth-Emmons reaction to form alkenes. [Link]

-

Grokipedia. Horner–Wadsworth–Emmons reaction. [Link]

-

Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

-

CONICET. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. [Link]

-

YouTube. Horner-Wadsworth-Emmons Reaction. [Link]

-

Thieme Chemistry. Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. [Link]

-

Chemistry Stack Exchange. Horner-Wadsworth-Emmons reaction with ketone. [Link]

-

PubChem. This compound. [Link]

-

Organic Chemistry Portal. Synthesis of unsaturated esters, amides and carboxylic acids. [Link]

-

ResearchGate. Unexpected Reactivity of Ethyl 2-(Diethylphosphono)Propionate Toward 2,2-Disubstituted-1,3-cyclopentanediones. [Link]

-

Wikipedia. Baylis–Hillman reaction. [Link]

-

ACS Publications. Synthesis of .beta.-keto phosphonates from vinyl phosphates via a 1,3-phosphorus migration. [Link]

-

PubChem. Ethyl 2-((diethoxyphosphoryl)oxy)propanoate. [Link]

-

NIH National Center for Biotechnology Information. Efficient synthesis of β'-amino-α,β-unsaturated ketones. [Link]

-

ResearchGate. (PDF) P-C bond formation in reactions of Morita-Baylis-Hillman adducts with phosphorus nucleophiles. [Link]

-

SlideShare. Organic Synthesis Via Enolate. [Link]

-

MDPI. Enantioselective, Organocatalytic Morita-Baylis-Hillman and Aza-Morita-Baylis-Hillman Reactions: Stereochemical Issues. [Link]

- Google Patents.

-

Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. [Link]

-

Royal Society of Chemistry. Morita–Baylis–Hillman Reaction. [Link]

-

ResearchGate. Supporting Information - Synthesis - Ethyl 2-(diethoxyphosphoryl)-2-ethoxyacetate 9. νmax (film)/cm-1 1746, 1265, 1145, 1039. [Link]

-

Chemistry Stack Exchange. Does the synthesis of beta-keto phosphonates from esters have a name?. [Link]

-

YouTube. Baylis Hillman Reaction Morita Baylis Hillman Reaction Baylis Hillman Reaction Mechanism CSIR. [Link]

Sources

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. Wittig-Horner Reaction [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]

- 12. books.rsc.org [books.rsc.org]

- 13. researchgate.net [researchgate.net]

The Horner-Wadsworth-Emmons Reaction: A Cornerstone of Modern Olefin Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Horner-Wadsworth-Emmons (HWE) reaction stands as a paramount tool in the synthetic organic chemist's arsenal for the stereoselective formation of carbon-carbon double bonds. Its reliability, operational simplicity, and broad substrate scope have rendered it indispensable in the synthesis of complex molecules, ranging from natural products to active pharmaceutical ingredients. This guide provides a comprehensive overview of the fundamental principles of the HWE reaction, delving into its mechanistic underpinnings, stereochemical control, and practical applications, with a focus on empowering researchers to effectively harness its synthetic potential.

The HWE Reaction: A Conceptual Overview

The Horner-Wadsworth-Emmons reaction is a chemical transformation that allows for the synthesis of alkenes from aldehydes or ketones and stabilized phosphonate carbanions.[1] This reaction, a significant modification of the Wittig reaction, was developed through the work of Leopold Horner, William S. Wadsworth, and William D. Emmons.[1] In essence, the reaction involves the deprotonation of a phosphonate ester to generate a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting intermediate subsequently collapses to form the desired alkene and a water-soluble phosphate byproduct.[2][3]

A key advantage of the HWE reaction over the traditional Wittig reaction lies in the nature of the phosphorus-stabilized carbanion. Phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts used in the Wittig reaction.[1][4] This enhanced nucleophilicity allows for reactions with a broader range of electrophiles, including sterically hindered ketones.[5] Furthermore, the dialkylphosphate byproduct of the HWE reaction is readily removed by aqueous extraction, simplifying product purification.[1][3]

The Reaction Mechanism: A Step-by-Step Analysis

The generally accepted mechanism of the Horner-Wadsworth-Emmons reaction proceeds through a sequence of well-defined steps:

-

Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a suitable base, forming a resonance-stabilized phosphonate carbanion.[1][6] The presence of an electron-withdrawing group (EWG) on this carbon is crucial for increasing its acidity and facilitating this step.[7][8]

-

Nucleophilic Addition: The highly nucleophilic phosphonate carbanion then adds to the carbonyl carbon of the aldehyde or ketone.[1] This addition is typically the rate-limiting step of the reaction.[1]

-

Oxaphosphetane Formation: The resulting oxyanion attacks the electrophilic phosphorus atom to form a cyclic four-membered intermediate known as an oxaphosphetane.[5][8]

-

Elimination: The oxaphosphetane intermediate is unstable and undergoes a syn-elimination to yield the final alkene product and a dialkyl phosphate salt.[8]

The following diagram illustrates the key steps of the HWE reaction mechanism:

Sources

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. Wittig-Horner Reaction [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to Phosphonate Reagents in Organic Synthesis

Introduction: The Enduring Utility of the Phosphorus-Carbon Bond

In the vast landscape of organic synthesis, the formation of a stable, covalent bond between phosphorus and carbon atoms has given rise to a class of reagents with unparalleled versatility and utility: the phosphonates. These organophosphorus compounds, characterized by the C−PO(OR)₂ functional group, have become indispensable tools for synthetic chemists, enabling the construction of complex molecular architectures with high precision and efficiency.[1] Their significance extends beyond the realm of academic curiosity, with phosphonate-containing molecules playing crucial roles in medicinal chemistry, materials science, and agriculture.[1][2][3][4] Prominent examples include the antiviral drug Tenofovir, the herbicide glyphosate, and bisphosphonates for treating osteoporosis.[1]

This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of phosphonate reagents in organic synthesis. It eschews a rigid, templated format in favor of a narrative that logically unfolds from fundamental principles to advanced applications. We will delve into the core synthetic methodologies for preparing phosphonates, explore their most important chemical transformations with a focus on mechanistic underpinnings, and showcase their application in the synthesis of biologically active compounds. The aim is to provide not just a collection of protocols, but a deeper understanding of the causality behind experimental choices, thereby empowering the reader to effectively harness the power of phosphonate chemistry in their own research endeavors.

I. The Synthetic Chemist's Gateway to Phosphonates: Key Preparative Methods

The journey into phosphonate chemistry begins with their synthesis. The robust P-C bond necessitates specific and reliable methods for its formation. Over the years, several named reactions have become the cornerstones of phosphonate synthesis, each with its own nuances and applications.

The Michaelis-Arbuzov Reaction: A Classic for C-P Bond Formation

The Michaelis-Arbuzov reaction stands as one of the most fundamental and widely used methods for the synthesis of phosphonates.[5][6][7] This reaction typically involves the treatment of a trialkyl phosphite with an alkyl halide to yield a dialkyl alkylphosphonate.[5][8]

Mechanism and Causality: The reaction proceeds via a two-step sequence involving nucleophilic attack and subsequent dealkylation.[9] The phosphorus atom of the trialkyl phosphite, being nucleophilic, attacks the electrophilic carbon of the alkyl halide in an SN2 fashion, leading to the formation of a phosphonium salt intermediate.[9] The displaced halide ion then attacks one of the alkyl groups of the phosphonium salt, resulting in the formation of the thermodynamically stable phosphonate and a new alkyl halide.[9] The choice of substrates and reaction conditions is critical; primary alkyl halides are generally preferred, as the reaction with secondary and tertiary halides can be complicated by elimination side reactions.[5] While traditionally a thermally initiated process, modern variations have introduced milder conditions.[5] For instance, Lewis acid mediation can facilitate the reaction at room temperature, expanding its applicability.[10]

Figure 1: The Michaelis-Arbuzov Reaction Mechanism.

The Pudovik and Abramov Reactions: Addition to Carbonyls and Imines

The Pudovik and Abramov reactions offer a direct route to α-hydroxyphosphonates and their nitrogen-containing counterparts, α-aminophosphonates, respectively.[11] These reactions involve the addition of a phosphorus nucleophile to a carbonyl or imine electrophile.

-

Pudovik Reaction: This reaction involves the base-catalyzed addition of a dialkyl phosphite to an aldehyde or ketone.[12] The mechanism is thought to involve the deprotonation of the dialkyl phosphite to generate a highly nucleophilic phosphorus anion, which then attacks the carbonyl carbon.[11][12] Subsequent protonation of the resulting alkoxide yields the α-hydroxyphosphonate.[11][12]

-

Abramov Reaction: Similar to the Pudovik reaction, the Abramov reaction utilizes a trialkyl phosphite which adds to a carbonyl compound to form an α-hydroxyphosphonate.[11][13] The reaction is typically acid-catalyzed.

These reactions are particularly valuable for creating phosphonates with functionality directly adjacent to the phosphorus atom, which are versatile synthetic intermediates.

Figure 2: The Pudovik Reaction for α-Hydroxyphosphonate Synthesis.

The Kabachnik-Fields Reaction: A Three-Component Route to α-Aminophosphonates

The Kabachnik-Fields reaction is a powerful three-component condensation that provides direct access to α-aminophosphonates.[14] It involves the reaction of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite.[14][15]

Mechanistic Pathways: The reaction can proceed through two primary pathways, depending on the nature of the reactants.[14] In one pathway, the amine and carbonyl compound first react to form an imine intermediate, which then undergoes nucleophilic attack by the dialkyl phosphite.[14] Alternatively, the dialkyl phosphite can first add to the carbonyl group to form an α-hydroxyphosphonate, which is then displaced by the amine.[14] The choice of catalyst and reaction conditions can often influence the predominant pathway and the overall efficiency of the reaction.

II. The Horner-Wadsworth-Emmons Reaction: A Superior Olefination Strategy

Arguably the most celebrated application of phosphonate reagents is the Horner-Wadsworth-Emmons (HWE) reaction.[16] This olefination reaction provides a significant advantage over the classical Wittig reaction, particularly in terms of stereoselectivity and ease of product purification.[17][18] The HWE reaction involves the reaction of a phosphonate carbanion with an aldehyde or ketone to produce an alkene.[16][17][19]

Key Advantages over the Wittig Reaction:

-

Enhanced Nucleophilicity: The phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less basic than the corresponding phosphonium ylides in the Wittig reaction.[17] This allows for reactions with a wider range of carbonyl compounds, including sterically hindered ketones.[16]

-

Stereoselectivity: The HWE reaction typically affords the thermodynamically more stable (E)-alkene with high selectivity.[16][18][19] This is a significant advantage over the Wittig reaction, which often gives mixtures of (E) and (Z) isomers.

-

Facile Purification: The byproduct of the HWE reaction is a water-soluble phosphate ester, which can be easily removed by a simple aqueous workup.[19][20] In contrast, the triphenylphosphine oxide byproduct of the Wittig reaction is often difficult to separate from the desired alkene.[20]

Mechanism and Stereochemical Control: The reaction begins with the deprotonation of the phosphonate to form a carbanion.[17] This carbanion then adds to the carbonyl compound to form a tetrahedral intermediate, which subsequently eliminates a phosphate ester to yield the alkene.[17] The high (E)-selectivity is attributed to the steric interactions in the transition state leading to the oxaphosphetane intermediate, which favors the anti-periplanar arrangement of the larger substituents.[19]

Figure 3: Workflow of the Horner-Wadsworth-Emmons Reaction.

Experimental Protocol: A General Procedure for the Horner-Wadsworth-Emmons Reaction

The following is a representative, field-proven protocol for a typical HWE reaction.

Materials:

-

Phosphonate reagent (1.0 equiv)

-

Aldehyde or ketone (1.1 equiv)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Preparation of the Phosphonate Carbanion:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride.

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

-

Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the phosphonate reagent in anhydrous THF to the cooled suspension via the dropping funnel.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases.

-

-

Reaction with the Carbonyl Compound:

-

Cool the solution of the phosphonate carbanion back to 0 °C.

-

Slowly add a solution of the aldehyde or ketone in anhydrous THF via the dropping funnel.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Partition the mixture between ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.

-

Causality of Choices: The use of anhydrous conditions is paramount to prevent the quenching of the strongly basic sodium hydride and the phosphonate carbanion. The slow addition of reagents at low temperatures helps to control the exothermicity of the reaction and minimize side reactions. The aqueous workup with a mild acid like NH₄Cl serves to neutralize any remaining base and facilitate the separation of the water-soluble phosphate byproduct.

III. Phosphonates in Drug Discovery and Medicinal Chemistry: A Bioisosteric Advantage

The phosphonate group possesses a unique combination of properties that make it highly attractive for applications in medicinal chemistry.[21][22][23] The tetrahedral geometry and negative charge of the phosphonate moiety at physiological pH allow it to serve as a stable bioisostere of the phosphate group.[1][14][22] This mimicry enables phosphonate-containing molecules to interact with the active sites of enzymes that process phosphate substrates, often leading to potent and selective inhibition.[21][23] The inherent stability of the P-C bond to enzymatic hydrolysis further enhances the therapeutic potential of these compounds.[11]

Notable examples of phosphonate drugs include:

-

Antivirals: Acyclic nucleoside phosphonates like Tenofovir and Adefovir are cornerstones of HIV and hepatitis B therapy, respectively.[1]

-

Bisphosphonates: Compounds such as Alendronate and Zoledronate are widely used to treat bone disorders like osteoporosis by inhibiting bone resorption.[1][23]

-

Antibiotics: Fosfomycin is a broad-spectrum antibiotic that contains a phosphonate group.[21]

The development of phosphonate prodrugs has been a crucial strategy to overcome the poor oral bioavailability of the parent phosphonic acids, which are typically dianionic at physiological pH.[24]

IV. Beyond Olefination: Diverse Applications of Phosphonate Reagents

While the HWE reaction is a major consumer of phosphonate reagents, their utility extends to a variety of other synthetic transformations and applications.

-

Synthesis of α-Aminophosphonates: As previously discussed, the Kabachnik-Fields and Pudovik reactions provide efficient routes to α-aminophosphonates, which are important as peptide mimics and enzyme inhibitors.[14][25][26][27]

-

Chelating Agents: Phosphonates are effective chelating agents for di- and trivalent metal ions.[1] This property is exploited in various industrial applications, such as water treatment to prevent scale formation, and as stabilizers in detergents and peroxide bleaching processes.[1][2][4]

-

Materials Science: The ability of phosphonates to coordinate with metal ions has led to their use in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers with interesting catalytic and gas storage properties.[28][29]

V. Conclusion and Future Outlook

Phosphonate reagents have firmly established themselves as a cornerstone of modern organic synthesis. From the classical Michaelis-Arbuzov reaction to the highly efficient Horner-Wadsworth-Emmons olefination, these reagents provide chemists with a powerful and versatile toolkit for the construction of complex molecules. Their impact is particularly profound in the field of medicinal chemistry, where the unique properties of the phosphonate group have enabled the development of life-saving drugs.

The future of phosphonate chemistry is bright, with ongoing research focused on the development of new, more efficient, and stereoselective methods for their synthesis and application. The exploration of phosphonates in materials science and catalysis is also a rapidly growing area with immense potential. As our understanding of the intricate dance of atoms and electrons continues to evolve, so too will the applications of these remarkable phosphorus-containing compounds, ensuring their continued relevance and utility for years to come.

References

- Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation.

- Wikipedia. (2024). Phosphonate.

- Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.

- Sun, Z., Xiao, L., Chen, Y., Wang, J., Zeng, F., Zhang, H., ... & Hu, Y. J. (2023). Constructive On-DNA Abramov Reaction and Pudovik Reaction for DEL Synthesis. ACS Medicinal Chemistry Letters, 14(4), 473-478.

-

Białek, M. J. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. In Metal-Organic Frameworks. IntechOpen. Retrieved from [Link]

-

Keglevich, G. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Phosphorus Compounds. De Gruyter. Retrieved from [Link]

- NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.

- Wikipedia. (2023). Pudovik reaction.

- Wikipedia. (2024). Horner–Wadsworth–Emmons reaction.

- Krečmerová, M. (2021). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 9, 688521.

- Wiemer, A. J., & Wiemer, D. F. (2011). Synthesis and Reactivity of Alkyl-1,1,1-trisphosphonate Esters. The Journal of Organic Chemistry, 76(19), 8031–8037.

-

Mikołajczyk, M. (2018). Phosphonate reagents and building blocks in the synthesis of bioactive compounds, natural products and medicines. Pure and Applied Chemistry, 90(5), 779-808. Retrieved from [Link]

- Airedale Group. (2022, November 22). Phosphonates: Uses, Properties, Examples & The Environment.

- Organic Chemistry Portal. (n.d.). Synthesis of α-amino phosphonates.

- Wikipedia. (2024). Michaelis–Arbuzov reaction.

-

Azhar, U., Bashir, M. S., Arif, M., & Sagir, M. (2021). Hierarchically Porous Metal Phosphates and Phosphonates: Emerging Materials Toward Advance Applications. In Metal Phosphates and Phosphonates. Springer. Retrieved from [Link]

-

Kafarski, P. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers in Chemistry, 10, 1029883. Retrieved from [Link]

- Grokipedia. (n.d.). Pudovik reaction.

-

Bálint, E., Tajti, Á., & Keglevich, G. (2020). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 25(21), 5013. Retrieved from [Link]

-

YouTube. (2019, January 10). contrasting the Wittig and Horner-Wadsworth-Emmons reaction. Retrieved from [Link]

-

Bálint, E., & Keglevich, G. (2020). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 25(5), 1160. Retrieved from [Link]

-

Wiemer, A. J. (2009). New synthesis and reactions of phosphonates. Iowa Research Online. Retrieved from [Link]

-

Demadis, K. D., & Lykakis, I. N. (2024). Green phosphonate chemistry – Does it exist?. Green Chemistry. Retrieved from [Link]

-

Wang, Y., et al. (2024). Practical Synthesis of Chiral α-Aminophosphonates with Weak Bonding Organocatalysis at ppm Loading. Journal of the American Chemical Society. Retrieved from [Link]

- Taylor & Francis. (n.d.). Phosphonates – Knowledge and References.

-

Pertusati, F., Serpi, M., & McGuigan, C. (2012). Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy. Current Medicinal Chemistry, 19(28), 4839-4860. Retrieved from [Link]

-

Reddy, G. S. K., & Kumar, K. A. (2017). Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. Current Organic Synthesis, 14(6), 806-825. Retrieved from [Link]

- Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions.

-

Pu, Y., & Crimmin, M. R. (2021). Understanding alkali-metal driven hydrophosphorylation: mechanism and challenges in the Pudovik reaction. Catalysis Science & Technology, 11(16), 5438-5445. Retrieved from [Link]

-

Savignac, P., & Volle, J. N. (2016). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 12, 2466–2486. Retrieved from [Link]

-

Balzarini, J., & De Clercq, E. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 674928. Retrieved from [Link]

- Campbell, D. A. (1994). U.S. Patent No. 5,359,115. Washington, DC: U.S. Patent and Trademark Office.

-

Horváth, Z., & Keglevich, G. (2025). Wittig- and Horner–Wadsworth–Emmons-Olefination Reactions with Stabilised and Semi-Stabilised Phosphoranes and Phosphonates under Non-Classical Conditions. Current Organic Chemistry, 29. Retrieved from [Link]

-

Demadis, K. D. (Ed.). (2014). Metal Phosphonate Chemistry: From Synthesis to Applications. Royal Society of Chemistry. Retrieved from [Link]

-

Li, Y., et al. (2021). Direct Synthesis of α-Aminophosphonates from Amines, Alcohols, and White Phosphorus. CCS Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). α‐Hydroxy phosphonates obtained via enzyme catalyzed Pudovik‐Abramov.... Retrieved from [Link]

-

Slideshare. (n.d.). Horner-Wadsworth-Emmons reaction. Retrieved from [Link]

-

YouTube. (2020, June 13). Organic Chemistry - Abramov Phosphonylation Reaction. Retrieved from [Link]

-

Bentham Science Publishers. (2017). Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. Retrieved from [Link]

-

Ju, Y., & Varma, R. S. (2006). Phosphonate Biochemistry. Chemical Reviews, 106(9), 3467–3491. Retrieved from [Link]

Sources

- 1. Phosphonate - Wikipedia [en.wikipedia.org]

- 2. Phosphonates: Uses, Properties, Examples & The Environment [airedale-group.com]

- 3. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 10. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]

- 11. Constructive On-DNA Abramov Reaction and Pudovik Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. grokipedia.com [grokipedia.com]

- 13. youtube.com [youtube.com]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 17. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 18. organic-synthesis.com [organic-synthesis.com]

- 19. Wittig-Horner Reaction [organic-chemistry.org]

- 20. youtube.com [youtube.com]

- 21. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 22. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 24. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 25. Pudovik reaction - Wikipedia [en.wikipedia.org]

- 26. Amino phosphonate synthesis by phosphonylation [organic-chemistry.org]

- 27. chinesechemsoc.org [chinesechemsoc.org]

- 28. Metal Phosphates and Phosphonates | springerprofessional.de [springerprofessional.de]

- 29. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Horner-Wadsworth-Emmons Synthesis of α-Methylene Carbonyl Compounds

Introduction: The Strategic Importance of the α-Methylene Motif

The α-methylene carbonyl moiety, particularly within a lactone framework (α-methylene-γ-butyrolactone), is a privileged scaffold found in over 3,000 natural products.[1] These compounds exhibit a wide spectrum of biological activities, making them highly valuable targets in drug discovery and development.[1][2] The Horner-Wadsworth-Emmons (HWE) reaction offers a robust and highly reliable method for the stereocontrolled synthesis of alkenes, representing a significant improvement over the classical Wittig reaction for many applications.[3][4][5]

Key advantages of the HWE reaction include the enhanced nucleophilicity of phosphonate carbanions, the ability to react efficiently with a broader range of aldehydes and even hindered ketones, and, most pragmatically, the straightforward removal of the water-soluble dialkylphosphate byproduct during aqueous workup.[3][6][7]

This guide provides a comprehensive overview and a detailed experimental protocol for the construction of α-methylene esters and related structures using a suitable phosphonate reagent. We will delve into the mechanistic underpinnings that dictate reaction outcomes, explain the causal logic behind each step of the protocol, and offer practical guidance for troubleshooting and optimization.

Mechanistic Deep Dive: Controlling the Olefination

The HWE reaction proceeds through a well-understood sequence of steps, which is crucial for rationalizing the choice of reagents and conditions. The reaction begins with the deprotonation of the phosphonate at the α-carbon by a suitable base, generating a stabilized phosphonate carbanion.[5][8] This carbanion then executes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone.

The rate-limiting step is typically the nucleophilic addition of the carbanion to the carbonyl compound.[5] This forms a tetrahedral intermediate which rapidly cyclizes to form an oxaphosphetane intermediate. This four-membered ring intermediate then collapses, eliminating a water-soluble phosphate salt and forming the desired alkene.[8][9]

While the classical HWE reaction with stabilized phosphonates is renowned for its high (E)-selectivity, this is not a factor when synthesizing terminal α-methylene alkenes.[3][7] However, understanding the principles of stereocontrol is vital for broader applications. For instance, the Still-Gennari modification utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and specific base/solvent systems (e.g., KHMDS/18-crown-6 in THF) to favor the formation of (Z)-alkenes.[4][6]

Experimental Guide: Synthesis of Ethyl 2-Methylenepentanoate

This protocol details the reaction between Ethyl 2-(diethoxyphosphoryl)propanoate and propionaldehyde as a representative example for synthesizing an α-methylene ester.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| Ethyl 2-(diethoxyphosphoryl)propanoate | ≥97% | Sigma-Aldrich | The key HWE reagent. |

| Propionaldehyde | ≥97%, anhydrous | Sigma-Aldrich | Substrate. Should be freshly distilled if purity is questionable. |

| Sodium Hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich | Pyrophoric base. Handle with extreme care under inert gas. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Reaction solvent. Must be dry. |

| Saturated aq. Ammonium Chloride (NH₄Cl) | Reagent Grade | Fisher Scientific | Quenching solution. |

| Diethyl Ether (Et₂O) | ACS Grade | VWR | Extraction solvent. |

| Brine (Saturated aq. NaCl) | - | - | Used for washing the organic layer. |